1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol is a unique organic compound with the molecular formula and a molecular weight of approximately 210.39 g/mol. This compound features a cyclohexanol ring that is substituted with a trimethylsilyl group and a propadienyl moiety, which contributes to its distinctive chemical properties and reactivity. The compound is recognized for its potential applications in various fields of organic chemistry, particularly in synthetic methodologies and as an intermediate in the production of other chemical entities.
The compound is classified under the category of organosilicon compounds due to the presence of silicon in its structure. It is also categorized as an alcohol because of the hydroxyl (-OH) functional group attached to the cyclohexane ring. Its systematic name reflects its structural features, indicating the presence of both the trimethylsilyl and propadienyl groups .
The synthesis of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol typically involves the reaction between cyclohexanone and trimethylsilylacetylene, often facilitated by a base such as potassium tert-butoxide. The process can be outlined in several key steps:
The molecular structure of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol can be represented using various notations:
InChI=1S/C12H22OSi/c1-5-11(14(2,3)4)12(13)9-7-6-8-10-12/h13H,1,6-10H2,2-4H3
C[Si](C)(C)C(=C=C)C1(CCCCC1)O
This structure indicates a cyclohexanol framework with substituents that enhance its reactivity and stability due to the presence of both silicon and unsaturated carbon chains .
1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol can participate in various chemical reactions:
These reactions highlight the versatility of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol in synthetic organic chemistry.
The mechanism by which 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol acts involves several steps:
This mechanism underscores the compound's utility in synthetic pathways.
The physical properties of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.39 g/mol |
CAS Number | 79015-67-1 |
Boiling Point | Not available |
Density | Not available |
Flash Point | Not available |
The chemical properties include its ability to undergo oxidation, reduction, and substitution reactions as previously discussed .
The applications of 1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol are varied:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4